Dhodh-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

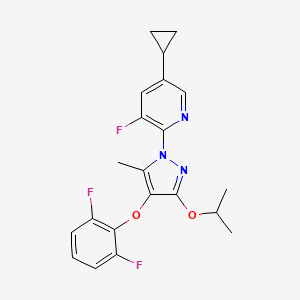

Structure

3D Structure

Properties

Molecular Formula |

C21H20F3N3O2 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

5-cyclopropyl-2-[4-(2,6-difluorophenoxy)-5-methyl-3-propan-2-yloxypyrazol-1-yl]-3-fluoropyridine |

InChI |

InChI=1S/C21H20F3N3O2/c1-11(2)28-21-18(29-19-15(22)5-4-6-16(19)23)12(3)27(26-21)20-17(24)9-14(10-25-20)13-7-8-13/h4-6,9-11,13H,7-8H2,1-3H3 |

InChI Key |

JNAABFZPXJJMPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=C(C=N2)C3CC3)F)OC(C)C)OC4=C(C=CC=C4F)F |

Origin of Product |

United States |

Foundational & Exploratory

Dhodh-IN-1: A Technical Guide to its Mechanism of Action in Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-1 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound effectively disrupts the production of essential building blocks for DNA and RNA synthesis, leading to the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on pyrimidine biosynthesis, cellular signaling pathways, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction to DHODH and Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells. Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] This reaction is uniquely linked to the mitochondrial electron transport chain, where ubiquinone serves as the electron acceptor.[3] Because rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, DHODH has emerged as a promising target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[2]

This compound: A Potent DHODH Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency against human DHODH. Its inhibitory activity disrupts the synthesis of pyrimidines, thereby exerting cytostatic and cytotoxic effects on rapidly proliferating cells.

Quantitative Data

The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against both the isolated enzyme and in cell-based assays.

| Parameter | Value |

| DHODH IC50 | 25 nM |

| Jurkat Cell Proliferation IC50 | 0.02 µM |

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of DHODH, leading to the depletion of the pyrimidine nucleotide pool. This has several downstream consequences for cellular function.

Inhibition of Pyrimidine Synthesis

By blocking the conversion of dihydroorotate to orotate, this compound causes an accumulation of the substrate, dihydroorotate, and a depletion of downstream products, including orotate, uridine monophosphate (UMP), and subsequent pyrimidine nucleotides required for DNA and RNA synthesis.[4]

Downstream Cellular Effects

The depletion of pyrimidines triggers a cascade of cellular events, ultimately leading to the inhibition of cell growth and induction of cell death.

-

Cell Cycle Arrest: Pyrimidine starvation leads to an arrest in the S-phase of the cell cycle, as the necessary nucleotides for DNA replication are unavailable.[5][6]

-

Apoptosis: Prolonged pyrimidine depletion can induce programmed cell death (apoptosis) through various signaling pathways.[7][8]

-

Metabolic Stress: The inhibition of DHODH can also lead to metabolic stress due to its link to the mitochondrial respiratory chain.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

DHODH Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring DHODH activity.[8]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human DHODH.

Materials:

-

Recombinant human DHODH (Met30-Arg396)

-

This compound

-

Dihydroorotate (DHO)

-

Coenzyme Q0 (CoQ0)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of this compound at various concentrations (typically in a serial dilution).

-

Add 188 µL of assay buffer containing 50 µM decylubiquinone and 60 µM DCIP to each well.

-

Initiate the reaction by adding 10 µL of 2 mM dihydroorotate (final concentration 100 µM).

-

Immediately before reading, add 2 µL of recombinant human DHODH.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time at 37°C.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This protocol is based on standard methods for assessing cell viability.

Objective: To determine the effect of this compound on the proliferation of Jurkat cells.

Materials:

-

Jurkat cells

-

This compound

-

RPMI-1640 medium supplemented with 10% FBS

-

96-well cell culture plate

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

-

Luminometer

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of this compound (in DMSO, final concentration ≤ 0.1%) for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. Its mechanism of action involves the depletion of pyrimidine pools, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting pyrimidine biosynthesis with this compound. Further investigation into the detailed binding kinetics and crystallographic structure of this compound with DHODH will provide deeper insights into its mechanism and facilitate the design of next-generation inhibitors.

References

- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. haematologica.org [haematologica.org]

The Critical Role of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Reprogramming Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways frequently upregulated in cancer is the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a rate-limiting enzyme in this pathway, making it a compelling target for anticancer therapy. This technical guide provides an in-depth exploration of the role of DHODH inhibition in cancer cell metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction: DHODH as a Metabolic Checkpoint in Cancer

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] While normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells become heavily reliant on the de novo pathway to meet their high demand for nucleotides.[1] This dependency creates a therapeutic window, where inhibition of DHODH can selectively starve cancer cells of essential metabolites, leading to cell cycle arrest, differentiation, and apoptosis.[2][3]

Mechanism of Action of DHODH Inhibitors

DHODH inhibitors exert their anticancer effects through several interconnected mechanisms:

-

Pyrimidine Depletion: The primary mechanism is the blockade of de novo pyrimidine synthesis, leading to a depletion of the intracellular pyrimidine pool (UTP and CTP). This inhibits DNA and RNA synthesis, thereby halting cell proliferation and inducing cell cycle arrest.[4][5]

-

Induction of Ferroptosis: Recent studies have unveiled a novel role for DHODH in suppressing ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[6][7] DHODH contributes to the regeneration of ubiquinone (Coenzyme Q10), a potent lipophilic antioxidant.[6] Inhibition of DHODH leads to a reduction in ubiquinol, sensitizing cancer cells to lipid peroxidation and ferroptosis.[6][7]

-

Modulation of Oncogenic Signaling: DHODH inhibition has been shown to impact key oncogenic signaling pathways. Notably, it can lead to the downregulation of the proto-oncogene c-Myc, a critical regulator of cell growth and metabolism.[8] Additionally, there is emerging evidence linking DHODH to the STAT3 signaling pathway, which is involved in cell proliferation, survival, and inflammation.[9]

Quantitative Data: Efficacy of DHODH Inhibitors in Cancer Cell Lines

A variety of small molecule inhibitors targeting DHODH have been developed and evaluated in preclinical models. The following tables summarize the 50% inhibitory concentration (IC50) values for several key DHODH inhibitors across a range of cancer cell lines, providing a quantitative measure of their anti-proliferative activity.

Table 1: IC50 Values of Brequinar in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A-375 | Melanoma | 0.14 | [10] |

| H929 | Myeloma | 0.24 | [10] |

| Ramos | Lymphoma | 0.054 | [10] |

| A549 | Lung Cancer | 4.1 | [7] |

| HCT 116 | Colon Cancer | >50 | [11] |

| HT-29 | Colon Cancer | >50 | [11] |

| MIA PaCa-2 | Pancreatic Cancer | >50 | [11] |

| HeLa | Cervical Cancer | 0.338 (48h) | [12] |

| CaSki | Cervical Cancer | 0.747 (48h) | [12] |

Table 2: IC50 Values of BAY 2402234 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L02 | Normal Liver | 1.1 | [13] |

| Raji | Lymphoma | 0.4 | [13] |

| MOLM-13 | Acute Myeloid Leukemia | ~1 | [14] |

| HEL | Acute Myeloid Leukemia | ~1 | [14] |

| MV4-11 | Acute Myeloid Leukemia | ~1 | [14] |

| SKM-1 | Acute Myeloid Leukemia | ~1 | [14] |

| THP-1 | Acute Myeloid Leukemia | ~1 | [14] |

Table 3: IC50 Values of ASLAN003 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| THP-1 | Acute Myeloid Leukemia | 152 | [6][15] |

| MOLM-14 | Acute Myeloid Leukemia | 582 | [6][15] |

| KG-1 | Acute Myeloid Leukemia | 382 | [6][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of DHODH inhibition on cancer cell metabolism.

Cell Viability and Proliferation Assays

Objective: To determine the effect of DHODH inhibitors on cancer cell growth and proliferation.

Methodology (MTT/XTT Assay):

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]

Western Blot Analysis

Objective: To assess the protein expression levels of DHODH, c-Myc, p21, and other relevant signaling molecules.

Methodology:

-

Cell Lysis: Treat cells with the DHODH inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-DHODH, anti-c-Myc, anti-p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]

Seahorse XF Analyzer Assay for Metabolic Flux Analysis

Objective: To measure real-time changes in cellular respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) in response to DHODH inhibition.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Inhibitor Treatment: Treat the cells with the DHODH inhibitor for the desired duration.

-

Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer and load the cell plate.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolysis, glycolytic capacity, and glycolytic reserve.

-

Data Analysis: Analyze the OCR and ECAR data to determine the metabolic phenotype of the cells and the impact of DHODH inhibition.[5][8]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the binding of transcription factors, such as c-Myc, to the promoter region of the DHODH gene.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-c-Myc). Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the DHODH promoter region or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[17][18]

Ferroptosis Assay (Lipid Peroxidation)

Objective: To measure the accumulation of lipid reactive oxygen species (ROS) as an indicator of ferroptosis.

Methodology (C11-BODIPY 581/591 Assay):

-

Cell Treatment: Treat cells with the DHODH inhibitor and/or a known ferroptosis inducer (e.g., RSL3).

-

Probe Staining: Incubate the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.

-

Flow Cytometry: Harvest the cells and analyze them by flow cytometry. The probe emits green fluorescence upon oxidation, indicating lipid peroxidation.

-

Data Analysis: Quantify the percentage of cells with high green fluorescence to determine the level of lipid peroxidation.[19]

Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and molecular interactions affected by DHODH inhibition in cancer cells.

Therapeutic Implications and Future Directions

The inhibition of DHODH represents a promising therapeutic strategy for a variety of cancers, particularly those highly dependent on de novo pyrimidine synthesis, such as acute myeloid leukemia (AML) and some solid tumors.[2][3] The dual mechanism of inducing both metabolic stress and ferroptosis offers a powerful anti-tumor effect.

Future research in this area should focus on:

-

Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to DHODH inhibitors. This could include the expression levels of DHODH, the status of the pyrimidine salvage pathway, or markers of ferroptosis sensitivity.

-

Combination Therapies: Exploring synergistic combinations of DHODH inhibitors with other anticancer agents. For example, combining DHODH inhibitors with agents that induce oxidative stress could enhance their ferroptotic effects.[12]

-

Overcoming Resistance: Understanding and overcoming potential mechanisms of resistance to DHODH inhibitors, which may involve the upregulation of the pyrimidine salvage pathway.

-

Clinical Development: Continued clinical evaluation of novel and potent DHODH inhibitors, such as BAY 2402234 and ASLAN003, in various cancer types.[3][20]

Conclusion

Inhibition of DHODH is a validated and promising strategy for targeting the metabolic vulnerabilities of cancer cells. By disrupting pyrimidine synthesis and inducing ferroptosis, DHODH inhibitors offer a multi-pronged attack on tumor growth. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug developers working to advance this exciting area of cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cell lines ic50: Topics by Science.gov [science.gov]

- 5. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. biospectrumasia.com [biospectrumasia.com]

Investigating Dhodh-IN-1 in acute myeloid leukemia models

An In-Depth Technical Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibition in Acute Myeloid Leukemia (AML) Models

Disclaimer: Initial searches for a specific compound designated "Dhodh-IN-1" did not yield specific results in the public scientific literature. This guide is therefore based on the extensive preclinical data available for several potent and well-characterized inhibitors of Dihydroorotate Dehydrogenase (DHODH) investigated in the context of Acute Myeloid Leukemia (AML). The principles, experimental designs, and observed outcomes are representative of the therapeutic strategy of DHODH inhibition for AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Recent preclinical research has identified the enzyme Dihydroorotate Dehydrogenase (DHODH) as a critical metabolic vulnerability in AML.[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4] Malignant cells, including AML blasts, are often highly dependent on this pathway to sustain their rapid proliferation.[4][5] Inhibition of DHODH leads to pyrimidine starvation, which has been shown to induce cell cycle arrest, apoptosis, and, importantly, differentiation of AML cells.[3][6][7] This guide provides a technical overview of the investigation of DHODH inhibitors in preclinical AML models.

Mechanism of Action

DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides.[4][8] By inhibiting DHODH, small molecules can deplete the intracellular pool of pyrimidines, leading to a cascade of cellular effects in rapidly dividing cancer cells.[4] The primary mechanism of anti-leukemic activity of DHODH inhibitors in AML is the induction of differentiation, a therapeutic strategy aimed at overcoming the maturation arrest of leukemic blasts.[1] Additionally, prolonged pyrimidine starvation can lead to cell cycle arrest and apoptosis.[3][6] Some studies also suggest a link between DHODH inhibition and the suppression of the MYC oncogene, a key regulator of cell proliferation and differentiation.[3][9]

Quantitative Data Presentation

The following tables summarize the in vitro activity of several representative DHODH inhibitors against various AML cell lines.

Table 1: In Vitro Enzymatic Inhibition of DHODH

| Inhibitor | IC50 (nM) | Source |

| SBL-105 | 48.48 | [6] |

| MEDS433 | 1.2 | [10][11] |

| Brequinar (BRQ) | 1.8 | [10][11] |

| FF1215T | 9 | [12] |

| RP7214 | 7.8 | [13][14] |

| Compound 1 | 1.2 | [10] |

| Compound 17 | Not Reported | [10] |

| Isobavachalcone (IBC) | Not Reported | [3] |

| Emvododstat (PTC299) | Not Reported | [7] |

Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines

| Inhibitor | Cell Line | GI50/EC50 (nM) | Source |

| SBL-105 | THP-1 | 60.66 | [6] |

| SBL-105 | TF-1 | 45.33 | [6] |

| SBL-105 | HL-60 | 73.98 | [6] |

| SBL-105 | SKM-1 | 86.01 | [6] |

| MEDS433 | THP-1 (Differentiation) | 32.8 | [10] |

| Brequinar (BRQ) | THP-1 (Differentiation) | 265 | [10] |

| FF1215T | U937, MOLM13, HL60, MV4-11 | 90-170 | [12] |

| RP7214 | U937, HL-60, THP-1, KG-1 | 2400-7600 | [14] |

| Compound 17 | THP-1 (Differentiation) | 17.3 | [10] |

| Compound 17 | THP-1 (Apoptosis) | 20.2 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DHODH inhibitors. Below are protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. Cell Culture:

-

AML cell lines (e.g., THP-1, HL-60, MOLM-13, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

2. Cell Viability Assay (MTT Assay):

-

Seed 5 x 10³ AML cells per well in a 96-well plate.

-

Treat cells with a range of concentrations of the DHODH inhibitor for 48-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) values.[6]

3. Apoptosis Assay (Annexin V/PI Staining):

-

Treat AML cells with the DHODH inhibitor for a specified time (e.g., 72 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.[3][15]

4. Differentiation Assay (CD11b Expression):

-

Treat AML cells with the DHODH inhibitor for a specified time (e.g., 96 hours).

-

Harvest and wash the cells with PBS containing 2% FBS.

-

Incubate the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells by flow cytometry to measure the percentage of CD11b-positive cells.[3]

5. Western Blotting:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, c-MYC, p21) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3][15]

In Vivo Models

1. Subcutaneous Xenograft Model:

-

Inject AML cells (e.g., 5 x 10⁶ THP-1 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[1]

-

Once tumors are established, randomize mice into treatment and vehicle control groups.

-

Administer the DHODH inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[1]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise tumors for further analysis (e.g., western blotting, immunohistochemistry).

2. Systemic Xenograft Model:

-

Inject AML cells intravenously into immunodeficient mice.

-

Monitor disease progression by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for leukemic cells.

-

Initiate treatment with the DHODH inhibitor.

-

Monitor survival as the primary endpoint.

Mandatory Visualizations

Signaling Pathway

Caption: DHODH inhibition blocks pyrimidine synthesis, inducing AML cell differentiation.

Experimental Workflow

Caption: Workflow for preclinical evaluation of DHODH inhibitors in AML models.

References

- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]

- 10. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rhizen.com [rhizen.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. haematologica.org [haematologica.org]

The Impact of Dhodh-IN-1 on T-Cell Activation and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Dhodh-IN-1, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), on the activation and proliferation of T-cells. By targeting a critical enzyme in the de novo pyrimidine synthesis pathway, this compound presents a significant immunomodulatory effect, with potential therapeutic applications in autoimmune diseases, transplant rejection, and certain cancers. This document outlines the core mechanism of action, summarizes key quantitative data from studies on potent DHODH inhibitors, details relevant experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting T-Cell Metabolism

Activated T-cells undergo a metabolic shift to support their rapid proliferation and effector functions. This metabolic reprogramming involves a heightened demand for nucleotides for DNA and RNA synthesis. This compound exploits this metabolic vulnerability by inhibiting DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of uridine and cytidine, which are critical for nucleic acid synthesis.

By blocking DHODH, this compound effectively depletes the intracellular pool of pyrimidines. This pyrimidine starvation leads to cell cycle arrest, primarily at the S-phase, and consequently, a potent inhibition of T-cell proliferation.[1][2] Furthermore, the inhibition of DHODH has been shown to impact mitochondrial respiration, as DHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain.[3]

Quantitative Effects of DHODH Inhibition on T-Cell Function

Due to the limited availability of specific quantitative data for this compound in the public domain, this section summarizes findings from studies on other potent and structurally similar DHODH inhibitors, such as HOSU-53 and Brequinar (BRQ). These inhibitors share the same mechanism of action and their effects are considered representative of the class.

Inhibition of T-Cell Proliferation

DHODH inhibitors exhibit a dose-dependent inhibition of T-cell proliferation. The half-maximal inhibitory concentration (IC50) for T-cell proliferation is a key parameter to quantify this effect.

| DHODH Inhibitor | Cell Type | Assay | IC50 Value | Reference |

| Brequinar (BRQ) | T-ALL cell lines | Cell Viability (CellTiter-Glo) | Nanomolar range | [4] |

| Meds433 | CML cell lines | Cell Growth (CCK8) | ~100 nM | [5] |

Note: While these values are for cancer cell lines, they demonstrate the potent anti-proliferative effect of DHODH inhibition.

Modulation of T-Cell Activation Markers

Upon activation, T-cells upregulate surface markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker). Inhibition of DHODH can attenuate the expression of these markers, indicating a suppression of T-cell activation.

| DHODH Inhibitor | T-Cell Type | Activation Marker | Effect |

| HOSU-53 | Human T-cells | Not specified | Significant reduction in activation |

| Generic DHODH Inhibitors | Human CD4+ T-cells | CD25 and CD69 | Reduced expression |

Reduction of Cytokine Production

Activated T-cells are major producers of pro-inflammatory cytokines. DHODH inhibition has been shown to significantly reduce the production of key cytokines such as Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα).

| DHODH Inhibitor | T-Cell Type | Cytokine | Effect (p-value) | Reference |

| HOSU-53 | Human T-cells | IFNγ | Significant reduction (p<0.01) | [3] |

| HOSU-53 | Human T-cells | TNFα | Significant reduction (p<0.05) | [3] |

| PTC299 | Not specified | IL-6, IL-17A, IL-17F | Inhibition | [1] |

Key Experimental Protocols

T-Cell Proliferation Assay (CFSE Dilution)

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a robust method to track T-cell proliferation.

Methodology:

-

Cell Labeling:

-

Isolate primary T-cells or use a T-cell line.

-

Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Activate the T-cells with anti-CD3/CD28 antibodies or a suitable mitogen.

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Culture the cells for 3-5 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with a viability dye to exclude dead cells.

-

Analyze the cells on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

-

Each cell division will result in a halving of the CFSE fluorescence intensity, appearing as distinct peaks in the histogram.

-

Quantify the percentage of divided cells and the proliferation index.

-

Intracellular Cytokine Staining

This protocol allows for the detection of cytokine production at a single-cell level.

Methodology:

-

Cell Stimulation and Treatment:

-

Culture T-cells with an activating stimulus (e.g., PMA and ionomycin, or anti-CD3/CD28 beads) in the presence of varying concentrations of this compound for 4-6 hours.

-

For the final 4 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies for 30 minutes on ice.

-

Wash the cells.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells.

-

Permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer) for 10 minutes at room temperature.

-

-

Intracellular Staining:

-

Stain for intracellular cytokines (e.g., IFNγ, TNFα) with fluorescently conjugated antibodies in permeabilization buffer for 30 minutes at room temperature.

-

Wash the cells with permeabilization buffer and then with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the cells on a flow cytometer and analyze the percentage of cytokine-producing cells within the T-cell subsets.

-

T-Cell Metabolism Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the two major energy-producing pathways in cells: mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the extracellular acidification rate, ECAR).

Methodology:

-

Plate Preparation:

-

Coat a Seahorse XFp cell culture miniplate with an attachment solution (e.g., Cell-Tak).

-

-

Cell Seeding:

-

Harvest and wash T-cells in Seahorse XF RPMI medium supplemented with glucose, pyruvate, and glutamine.

-

Seed the T-cells into the coated miniplate at an optimized density.

-

Centrifuge the plate to adhere the cells to the bottom.

-

-

Assay Execution:

-

Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.

-

Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) and the desired concentrations of this compound.

-

Run the Seahorse XF Analyzer to measure baseline OCR and ECAR, and the response to the injected compounds.

-

-

Data Analysis:

-

Calculate key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

-

Visualizing the Impact of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes discussed in this guide.

Caption: Mechanism of this compound action on pyrimidine synthesis.

Caption: Intersection of TCR signaling and metabolic pathways.

Caption: Workflow for CFSE T-cell proliferation assay.

Conclusion

This compound and other potent DHODH inhibitors represent a promising class of immunomodulatory agents that target the metabolic reprogramming essential for T-cell activation and proliferation. By depleting intracellular pyrimidine pools, these compounds effectively suppress T-cell-mediated immune responses. The experimental protocols detailed in this guide provide a framework for the continued investigation of DHODH inhibitors and their therapeutic potential. Further research focusing on the specific quantitative effects of this compound and its precise interactions with T-cell signaling pathways will be crucial for its clinical development.

References

- 1. The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]

- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Link Between DHODH Inhibition and Ferroptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death characterized by extensive lipid peroxidation, has emerged as a key tumor-suppressive mechanism and a promising therapeutic avenue. Cellular defenses against ferroptosis are multifaceted, with the glutathione peroxidase 4 (GPX4) and ferroptosis suppressor protein 1 (FSP1) pathways being the most well-characterized. Recent evidence has unveiled a novel, mitochondria-specific defense mechanism orchestrated by Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comprehensive technical overview of the molecular link between DHODH inhibition and the induction of ferroptosis, presenting the core signaling pathway, quantitative experimental data, detailed methodologies, and a discussion of the therapeutic implications and current debates in the field.

The Core Mechanism: DHODH as a Mitochondrial Guardian Against Ferroptosis

DHODH is a flavin-dependent enzyme located on the inner mitochondrial membrane. While its canonical role is the oxidation of dihydroorotate to orotate for pyrimidine synthesis, it concurrently plays a vital role in mitochondrial bioenergetics and redox homeostasis. This non-canonical function is central to its role in ferroptosis defense.

The primary mechanism involves the mitochondrial electron transport chain. DHODH transfers electrons from dihydroorotate to the mitochondrial coenzyme Q (CoQ) pool, reducing ubiquinone (CoQ) to ubiquinol (CoQH2)[1]. Ubiquinol is a potent, lipophilic radical-trapping antioxidant that resides within the mitochondrial membrane, where it effectively neutralizes lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation[1][2].

Inhibition of DHODH disrupts this critical function. By blocking the enzymatic activity of DHODH, inhibitors prevent the regeneration of the mitochondrial CoQH2 pool. This depletion of a key mitochondrial antioxidant leaves the cell, particularly the mitochondria, vulnerable to lipid peroxidation. This effect is especially pronounced in cancer cells with low expression of the primary cytosolic ferroptosis defender, GPX4 (GPX4low), as they have a diminished capacity to neutralize lipid peroxides[1][2]. Consequently, DHODH inhibition leads to an accumulation of mitochondrial lipid peroxides, culminating in mitochondrial dysfunction and ferroptotic cell death[1]. This defense mechanism operates in parallel to and independently of the cytosolic GPX4 and plasma membrane-localized FSP1 systems[1][2].

Signaling Pathway Diagram

Caption: DHODH reduces CoQ to CoQH2, which inhibits lipid peroxidation and ferroptosis.

A Point of Controversy: Off-Target Effects on FSP1

A recent study by Mishima et al. (2023) has introduced a critical counterpoint to the established model. This research suggests that the ferroptosis-sensitizing effects observed with DHODH inhibitors, such as brequinar, may be primarily due to an off-target inhibition of Ferroptosis Suppressor Protein-1 (FSP1) rather than the inhibition of DHODH itself[3][4][5][6][7]. FSP1 is another key enzyme in a parallel ferroptosis defense pathway that also reduces CoQ to CoQH2, but is localized to the plasma membrane. The study argues that the high concentrations of brequinar used in some initial studies were sufficient to inhibit FSP1, and that DHODH's role in ferroptosis suppression is context-dependent and less significant than previously proposed[3][7]. This ongoing debate highlights the importance of using carefully controlled inhibitor concentrations and considering potential off-target effects in experimental design.

Quantitative Data Presentation

The efficacy of DHODH inhibitors in inducing ferroptosis is often quantified by measuring cell viability (IC50) and specific markers of ferroptosis.

Table 1: IC50 Values of DHODH Inhibitors in Cancer Cell Lines

| DHODH Inhibitor | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| Brequinar | HeLa | Cervical Cancer | 0.338 µM | 48h | [4] |

| Brequinar | HeLa | Cervical Cancer | 0.156 µM | 72h | [4] |

| Brequinar | CaSki | Cervical Cancer | 0.747 µM | 48h | [4] |

| Brequinar | CaSki | Cervical Cancer | 0.228 µM | 72h | [4] |

| Brequinar | HT-1080 | Fibrosarcoma | ~500 µM (sensitizes to RSL3) | 4h | [1] |

| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 nM | 72h | [8] |

| Leflunomide | Various | Various | Higher µM concentrations required | N/A | [9] |

| Teriflunomide | Various | Various | Higher µM concentrations required | N/A | [9] |

Note: The sensitivity to DHODH inhibition is often greater in cancer cells with low GPX4 expression (GPX4low).

Table 2: Quantitative Effects of DHODH Inhibition on Ferroptosis Markers

| Cell Line | Treatment | Marker Assessed | Result | Reference |

| HeLa | DHODH Knockdown | MDA Levels | Significant Increase | [4] |

| CaSki | DHODH Knockdown | MDA Levels | Significant Increase | [4] |

| HeLa | 1 µM Brequinar (48h) | MDA Levels | Significant Increase | [4] |

| CaSki | 2 µM Brequinar (48h) | MDA Levels | Significant Increase | [4] |

| D4M | 1 µM Brequinar (24h) | Lipid Peroxidation (C11-BODIPY) | Significant Increase | [10] |

| CaSki | Brequinar | Propidium Iodide Staining (% Dead Cells) | 2.94-fold Increase | [4] |

| HeLa | Brequinar | Propidium Iodide Staining (% Dead Cells) | 2.32-fold Increase | [4] |

Key Experimental Protocols

A typical workflow to investigate the link between DHODH inhibition and ferroptosis involves treating cancer cells with a DHODH inhibitor, followed by a series of assays to measure cell viability, lipid peroxidation, and the expression of key proteins.

Experimental Workflow Diagram

References

- 1. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors [helmholtz-munich.de]

- 4. mdpi.com [mdpi.com]

- 5. Research News - Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors | Tohoku University [tohoku.ac.jp]

- 6. library.plu.edu [library.plu.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Dhodh-IN-1 and its Impact on Nucleotide Pool Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-1 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role in depleting intracellular nucleotide pools. The content herein details the downstream consequences of DHODH inhibition, presents relevant quantitative data, and offers detailed experimental protocols for the investigation of this compound and similar compounds. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and infectious diseases who are exploring the therapeutic potential of targeting nucleotide metabolism.

Introduction: The Critical Role of DHODH in Pyrimidine Synthesis

The de novo synthesis of pyrimidines is an essential metabolic pathway that provides the necessary building blocks for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[3][4] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][4] Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[3] This dependency makes DHODH an attractive therapeutic target for a range of diseases.

This compound is a potent and specific inhibitor of human DHODH.[1][2] By blocking the enzymatic activity of DHODH, this compound effectively halts the de novo production of pyrimidines, leading to a depletion of the intracellular pyrimidine nucleotide pool. This targeted metabolic disruption results in the inhibition of cellular proliferation and can induce cell cycle arrest and apoptosis in susceptible cell populations.

Mechanism of Action: this compound-Mediated Nucleotide Depletion

The primary mechanism of action of this compound is the competitive inhibition of the DHODH enzyme. This inhibition directly prevents the conversion of dihydroorotate to orotate, a crucial step for the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP).

The resulting depletion of the pyrimidine nucleotide pool has several profound downstream effects on cellular function:

-

Inhibition of DNA and RNA Synthesis: A scarcity of pyrimidine building blocks directly impedes the synthesis of new DNA and RNA, which is essential for cell division and gene expression.

-

Cell Cycle Arrest: Cells sense the nucleotide pool imbalance and arrest the cell cycle, typically at the S-phase, to prevent catastrophic errors during DNA replication.

-

Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) in rapidly dividing cells that are highly reliant on de novo synthesis.

The specificity of this compound for DHODH ensures that its effects are primarily mediated through the depletion of pyrimidine nucleotides, with minimal off-target effects.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DHODH Inhibition) | 25 nM | Enzymatic Assay | [1][2] |

| IC50 (Cell Proliferation) | 0.02 µM (20 nM) | Jurkat cells | [1] |

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the key steps to characterize the effect of this compound on a cellular level.

Logical Relationship of DHODH Inhibition

The following diagram illustrates the logical cascade of events following DHODH inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound.

DHODH Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

This compound

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10) or Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include a DMSO-only control.

-

Add the recombinant human DHODH enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., Jurkat).

Materials:

-

Jurkat cells (or other suitable cancer cell line)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

96-well opaque-walled microplates

-

Luminometer

Procedure:

-

Seed Jurkat cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in the culture medium.

-

Add the diluted this compound solutions to the wells. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Calculate the percentage of viability for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantification of Intracellular Nucleotide Pools by LC-MS/MS

Objective: To quantify the changes in intracellular pyrimidine nucleotide (UTP, CTP) levels in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standards (e.g., 13C-labeled nucleotides)

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the cell viability IC50) for a specified time (e.g., 24 or 48 hours). Include a DMSO-only control.

-

Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract the metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate the tubes at -80°C for at least 30 minutes.

-

Centrifuge the samples at maximum speed for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

-

Spike the samples with internal standards.

-

Analyze the samples using a validated LC-MS/MS method for the separation and quantification of UTP and CTP.

-

Normalize the nucleotide levels to the total protein content or cell number of the corresponding sample.

-

Compare the nucleotide levels in this compound-treated samples to the DMSO control to determine the extent of depletion.

Conclusion

This compound is a potent inhibitor of DHODH that effectively depletes the intracellular pyrimidine nucleotide pool, leading to the inhibition of cancer cell proliferation. This technical guide provides a foundational understanding of its mechanism of action and offers detailed protocols for its preclinical evaluation. The targeted nature of DHODH inhibition presents a promising therapeutic strategy, and further investigation into compounds like this compound is warranted to fully elucidate their clinical potential in oncology and other disease areas characterized by rapid cellular proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 【this compound】this compound CAS号:1800296-63-2【结构式 性质 活性】-化源网 [chemsrc.com]

- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Window of DHODH Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical concept of the therapeutic window for Dihydroorotate Dehydrogenase (DHODH) inhibitors, a class of drugs with significant potential in the treatment of autoimmune diseases and various cancers. By targeting the fourth enzyme in the de novo pyrimidine biosynthesis pathway, these inhibitors effectively halt the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, which are heavily reliant on this pathway for nucleotide synthesis.[1][2] Understanding the balance between efficacy and toxicity is paramount for the successful clinical application of DHODH inhibitors.

Mechanism of Action and Signaling Pathways

DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[2][3][4][5] By inhibiting DHODH, these drugs deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily at the S-phase, and subsequent apoptosis in highly proliferative cells.[6] This targeted approach forms the basis of their therapeutic effect in diseases characterized by excessive cell proliferation.

The primary signaling pathway affected by DHODH inhibitors is the de novo pyrimidine synthesis pathway. The inhibition of DHODH leads to a reduction in the building blocks necessary for DNA and RNA synthesis, thereby impeding cell division and growth.

Quantitative Data on Key DHODH Inhibitors

The therapeutic window of a drug is the range of doses that produces therapeutic effects without causing significant toxicity. For DHODH inhibitors, this is influenced by their potency (IC50/EC50), pharmacokinetic properties, and dose-limiting toxicities. The table below summarizes key quantitative data for prominent DHODH inhibitors.

| Inhibitor | Target | IC50 (human DHODH) | Key Therapeutic Indications | Common Adverse Events |

| Leflunomide | DHODH | ~98 µM (for the prodrug) | Rheumatoid Arthritis, Psoriatic Arthritis | Diarrhea, nausea, hair loss, elevated liver enzymes |

| Teriflunomide | DHODH | ~1.1 µM | Relapsing forms of Multiple Sclerosis | Headache, diarrhea, nausea, hair loss, elevated liver enzymes |

| Brequinar | DHODH | ~10 nM | Investigational (Cancer, Transplant Rejection) | Myelosuppression, mucositis, dermatitis |

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.[7]

Experimental Protocols for Determining the Therapeutic Window

A combination of in vitro and in vivo assays is essential for defining the therapeutic window of DHODH inhibitors. These experiments aim to quantify the efficacy and toxicity of the compounds.

In Vitro Assays

1. DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.

-

Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0), recombinant human DHODH enzyme, dihydroorotate (substrate), and a suitable electron acceptor like 2,6-dichloroindophenol (DCIP).[8][9]

-

Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Assay Procedure:

-

Add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor to a 96-well plate.

-

Incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding dihydroorotate and the electron acceptor.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[9]

-

2. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10][11][12][13]

-

Methodology:

-

Cell Culture: Plate cells (e.g., a cancer cell line or activated lymphocytes) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the DHODH inhibitor for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for cell growth.

-

In Vivo Toxicology Studies

-

Principle: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity in a living organism. These studies are crucial for establishing a safe starting dose for clinical trials.[14][15]

-

Methodology Outline:

-

Animal Model Selection: Choose appropriate animal models (typically one rodent and one non-rodent species) based on their metabolic similarity to humans for the drug .[14]

-

Dose Range Finding Study: Conduct a preliminary study with a small number of animals to determine a range of doses to be used in the main study.

-

Main Study Design:

-

Administer the DHODH inhibitor to multiple groups of animals at varying dose levels for a specified duration (e.g., 28 days).

-

Include a control group that receives the vehicle only.

-

-

Monitoring: Regularly monitor the animals for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.

-

Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney function).

-

Necropsy and Histopathology: At the end of the study, perform a complete necropsy and examine all organs for gross abnormalities. Collect tissues for microscopic histopathological examination to identify any cellular damage.[14]

-

Data Analysis: Analyze all collected data to determine the No Observed Adverse Effect Level (NOAEL) and the MTD.

-

Conclusion

The therapeutic window for DHODH inhibitors is a multifaceted concept defined by a delicate balance between their potent anti-proliferative effects and their potential for toxicity. A thorough understanding of the mechanism of action, coupled with rigorous in vitro and in vivo testing, is essential for the successful development and clinical application of this promising class of therapeutic agents. By carefully characterizing the efficacy and safety profiles of novel DHODH inhibitors, researchers can optimize dosing strategies to maximize therapeutic benefit while minimizing adverse effects, ultimately improving patient outcomes in a range of diseases.

References

- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. youtube.com [youtube.com]

- 15. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

Methodological & Application

Application Notes and Protocols for Dhodh-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-1 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound disrupts the production of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This makes it a valuable tool for research in areas such as oncology, immunology, and virology. These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO for use in cell culture experiments, ensuring reliable and reproducible results.

Data Presentation: Solubility and Storage of DHODH Inhibitors in DMSO

| Parameter | Recommendation / Data | Source |

| Solvent | Dimethyl sulfoxide (DMSO), anhydrous | General laboratory practice |

| Typical Stock Concentration | 10 mM | Based on commercially available DHODH-IN-14[1] |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | MCE Compound Handling Instructions |

| Short-term Stability (in DMSO) | Stable for several months at -20°C. | General stability studies of compounds in DMSO |

| Long-term Stability (in DMSO) | Can be stable for years at -80°C. | General stability studies of compounds in DMSO |

| Final DMSO concentration in culture | ≤ 0.5% to avoid cytotoxicity. A vehicle control with the same DMSO concentration is essential.[2][3] | LifeTein, MCE Compound Handling Instructions |

Experimental Protocols

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line

-

Sterile serological pipettes

-

Cell culture plates/flasks

-

Humidified incubator (37°C, 5% CO₂)

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to minimize water condensation.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg of the powder.

-

Dissolving in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary, but avoid excessive heat.[4]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

-

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (if necessary): It is best to perform initial serial dilutions in DMSO before adding to the aqueous cell culture medium to prevent precipitation.

-

Preparation of Final Working Solution:

-

In a sterile tube, add the required volume of pre-warmed cell culture medium.

-

Add the appropriate volume of the this compound stock solution to the medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 10 mM stock, add 10 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

-

Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing medium.

-

-

Dosing Cells:

-

Remove the existing medium from the cells to be treated.

-

Add the freshly prepared working solution containing this compound to the cells.

-

Vehicle Control: In parallel, treat a set of control cells with medium containing the same final concentration of DMSO as the treated cells.[3][5] This is crucial to distinguish the effects of the compound from any effects of the solvent.

-

-

Incubation: Return the cell culture plates/flasks to the incubator and continue the experiment for the desired duration.

Mandatory Visualizations

References

Application Note: Quantifying Changes in Dihydroorotate Levels Following Treatment with the DHODH Inhibitor, Dhodh-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotide building blocks required for DNA and RNA synthesis.[1] A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate (DHO) to orotate.[2][3] DHODH is located on the inner mitochondrial membrane and links pyrimidine synthesis to the electron transport chain.[2][4] Due to the high demand for nucleotides in rapidly proliferating cells, DHODH has become a significant therapeutic target for various diseases, including cancer and autoimmune disorders.[5][6]

Dhodh-IN-1 is a potent inhibitor of DHODH with an IC50 of 25 nM.[7] By blocking the enzymatic activity of DHODH, this compound leads to a depletion of the pyrimidine pool, thereby inhibiting cell proliferation.[5][7] A direct consequence of DHODH inhibition is the accumulation of its substrate, dihydroorotate. Therefore, measuring the intracellular levels of dihydroorotate serves as a robust pharmacodynamic biomarker for assessing the target engagement and efficacy of DHODH inhibitors like this compound.[8]

This application note provides detailed protocols for treating cultured cells with this compound, extracting intracellular metabolites, and quantifying the subsequent changes in dihydroorotate levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical step catalyzed by DHODH and the point of inhibition by this compound.

Caption: DHODH catalyzes the conversion of Dihydroorotate to Orotate, a key step inhibited by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in measuring dihydroorotate levels.

Experimental Workflow Overview

This diagram outlines the complete experimental process from cell preparation to data analysis.

Caption: Workflow for measuring dihydroorotate changes after this compound treatment.

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the treatment of a human T-cell line (Jurkat) with this compound. This can be adapted for other cell lines, such as AML cell lines (e.g., HL-60, THP-1), which are also sensitive to DHODH inhibition.[7][9]

Materials:

-

Jurkat cells (or other suitable cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

DMSO (vehicle control)

-

6-well cell culture plates

-

Hemocytometer or automated cell counter

-

Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

-

Cell Seeding: Seed Jurkat cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in a final volume of 2 mL per well.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of Treatment Media: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 25 nM, 50 nM, 100 nM).[7] Prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.

-